3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride
Description
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (CAS: 119812-29-2) is a carbazole derivative and a key intermediate in the synthesis of ondansetron, a potent 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Structurally, it features a carbazol-4-one core substituted with a dimethylaminomethyl group at position 3 and a methyl group at position 9, with a hydrochloride salt enhancing its solubility . The compound is classified as "Ondansetron Related Compound A" or "Ondansetron Impurity 1" in pharmacopeial standards, reflecting its role as a process-related impurity in ondansetron manufacturing .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3;/h4-7,11H,8-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQLILQFQHMEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621031 | |
| Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119812-29-2 | |
| Record name | 4H-Carbazol-4-one, 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119812-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119812292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent and Catalytic Optimization
Reaction kinetics and yield are highly dependent on solvent choice. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to stabilize transition states and enhance nucleophilicity. Patent US7696356B2 highlights the use of DMF-water mixtures (20–33% DMF, 66–80% water) to achieve homogeneous reaction conditions at elevated temperatures (100–105°C), reducing reaction times from 20 hours to 5–6 hours compared to aqueous-only systems.
Stoichiometric Considerations
Controlled addition of formaldehyde (1.2–2.0 equivalents) and dimethylamine (2–6 equivalents) ensures complete conversion without over-alkylation. The use of substoichiometric hydrochloric acid (0.25 equivalents per mole of carbazole) accelerates the Mannich reaction while preventing premature salt formation. This approach yields 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with >70% efficiency, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Hydrochloride Salt Formation and Purification
The final step involves protonation of the dimethylamino group with hydrochloric acid in ethanol or isopropanol. Crystallization at −20°C produces the hydrochloride salt with >99% purity. Notably, the European Pharmacopeia mandates ≤0.1% exomethylene carbazolone impurity, achievable through careful pH control (pH 4.5–5.5) and recrystallization from acetonitrile-water mixtures.
Advanced Synthesis Techniques
Microwave-Assisted Organic Synthesis (MAOS)
Recent advancements employ microwave irradiation to reduce reaction times and improve yields. Comparative studies demonstrate that MAOS achieves 85–90% yield for Mannich base formation within 15–30 minutes, versus 4–6 hours under conventional heating. Energy efficiency and reduced side-product formation make this method industrially viable.
Solvent-Free Approaches
Emerging protocols utilize mechanochemical grinding of solid reactants (carbazole, paraformaldehyde, dimethylamine hydrochloride) in ball mills. This green chemistry approach eliminates solvent waste and achieves comparable yields (78–82%) under ambient conditions.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for conventional and optimized methods:
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 4–6 hours | 15–30 minutes |
| Yield | 70–75% | 85–90% |
| Solvent System | DMF-water (1:3) | Solvent-free |
| Purity | 95–98% | 98–99% |
| Energy Consumption | High | Low |
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors enable real-time monitoring of exothermic Mannich reactions, reducing thermal degradation risks. Additionally, in-situ quenching of excess dimethylamine with carbon dioxide minimizes hazardous waste generation .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Impurity Reference Standard :
- Analytical Techniques :
- Research on Antiemetic Properties :
Toxicological Studies
Research has been conducted to assess the toxicological profile of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride. Evaluating its safety is crucial for ensuring that impurities do not adversely affect patient health when present in pharmaceutical formulations.
Case Studies
Several studies have highlighted the significance of this compound:
- Case Study 1 : A study evaluated the stability of Ondansetron formulations under various conditions. The presence of this compound was monitored to understand its degradation pathways and impact on formulation stability .
- Case Study 2 : Research focused on the pharmacokinetics of Ondansetron revealed that impurities like this compound could influence absorption rates and overall therapeutic effectiveness. This study emphasized the need for rigorous impurity profiling in drug development .
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride involves the inhibition of PKCβ. This inhibition occurs through the binding of the compound to the ATP-binding site of the enzyme, thereby preventing its activation. The molecular targets and pathways involved include:
PKCβ Isoforms: PKCβ1 and PKCβ2.
Cellular Signaling Pathways: Pathways related to oxidative stress and inflammation, particularly in diabetic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ondansetron-Related Impurities and Intermediates
The table below compares 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride with other ondansetron-related compounds:
Key Differences :
- Functional Groups: The dimethylaminomethyl group in the target compound enhances solubility and may influence receptor binding compared to the simpler carbazol-4-one scaffold in Related Compound C.
- Dimer vs. Monomer: Impurity B’s dimeric structure increases molecular weight (≈2×) and likely reduces bioavailability compared to the monomeric target compound .
Comparison with Non-Carbazole Analogues
ALDH Inhibitors (e.g., Aldi-1 to Aldi-4)
Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) shares a dimethylamino group and hydrochloride salt but lacks the carbazole core. This propanone derivative inhibits aldehyde dehydrogenase (ALDH) via its ketone moiety, whereas the target compound’s activity is tied to its carbazole structure .
Histone Deacetylase (HDAC) Inhibitors
Tubastatin A hydrochloride (a tetrahydro-pyrido[4,3-b]indole derivative) shares a bicyclic aromatic system but incorporates a benzamide group critical for HDAC binding. The target compound’s dimethylaminomethyl group may confer distinct pharmacokinetic properties, such as increased lipophilicity compared to Tubastatin A’s polar benzamide .
Biological Activity
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride, commonly known as an impurity of Ondansetron, exhibits various biological activities that warrant detailed examination. This compound belongs to the class of carbazole derivatives and has been studied for its potential therapeutic applications, particularly in the fields of antiemetics and antimicrobial activity.
- Molecular Formula : C16H20N2O·HCl
- Molecular Weight : 292.80 g/mol
- CAS Number : 119812-29-2
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors and its potential role in inhibiting certain microbial growth. The dimethylamino group enhances its pharmacological properties by increasing solubility and receptor affinity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antiemetic Activity : As a derivative of Ondansetron, it shares similar properties in preventing nausea and vomiting by antagonizing serotonin receptors.
- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against various strains of bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
The compound demonstrates bactericidal effects against Gram-positive bacteria, particularly MRSA and Enterococcus species. The mechanism involves the inhibition of protein synthesis pathways and disruption of nucleic acid synthesis.
Case Study 1: Efficacy Against MRSA Biofilms
A study investigated the effectiveness of this compound against MRSA biofilms. Results showed that it could inhibit biofilm formation at concentrations significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections.
Case Study 2: Comparative Study with Ciprofloxacin
In comparative studies with ciprofloxacin, the compound exhibited moderate-to-good antibiofilm activity against MRSA strains, suggesting its potential use as an adjunct therapy in managing biofilm-associated infections .
Q & A
Q. How to design enzyme inhibition assays targeting carbazole-based compounds?
- Answer: Use kinetic assays with recombinant enzymes (e.g., kinases) and fluorescent substrates. Include positive controls (e.g., staurosporine) and measure IC₅₀ values. For cellular assays, employ CRISPR-edited cell lines to isolate target-specific effects .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
